IFosfamide impurity B IFosfamide impurity B
Brand Name: Vulcanchem
CAS No.: 241482-18-8
VCID: VC0193473
InChI: InChI=1S/C10H24Cl2N2O7P2/c11-3-7-13-5-1-9-19-22(15,16)21-23(17,18)20-10-2-6-14-8-4-12/h13-14H,1-10H2,(H,15,16)(H,17,18)
SMILES: C(CNCCCl)COP(=O)(O)OP(=O)(O)OCCCNCCCl
Molecular Formula: C10H24Cl2N2O7P2
Molecular Weight: 417.17

IFosfamide impurity B

CAS No.: 241482-18-8

Cat. No.: VC0193473

Molecular Formula: C10H24Cl2N2O7P2

Molecular Weight: 417.17

Purity: > 95%

* For research use only. Not for human or veterinary use.

IFosfamide impurity B - 241482-18-8

Specification

CAS No. 241482-18-8
Molecular Formula C10H24Cl2N2O7P2
Molecular Weight 417.17
IUPAC Name [3-(2-chloroethylamino)propoxy-hydroxyphosphoryl] 3-(2-chloroethylamino)propyl hydrogen phosphate
Standard InChI InChI=1S/C10H24Cl2N2O7P2/c11-3-7-13-5-1-9-19-22(15,16)21-23(17,18)20-10-2-6-14-8-4-12/h13-14H,1-10H2,(H,15,16)(H,17,18)
SMILES C(CNCCCl)COP(=O)(O)OP(=O)(O)OCCCNCCCl
Appearance Solid
Melting Point >250°C

Introduction

Chemical Structure and Identity

Ifosfamide impurity B is formally known as [3-(2-chloroethylamino)propoxy-hydroxyphosphoryl] 3-(2-chloroethylamino)propyl hydrogen phosphate or bis(3-((2-chloroethyl)amino)propyl) dihydrogen diphosphate . This compound is registered with the CAS number 241482-18-8 and has the molecular formula C₁₀H₂₄Cl₂N₂O₇P₂ . The molecular weight of the compound is 417.16 g/mol, making it a medium-sized molecule with significant complexity in its structure .

The chemical structure features two 2-chloroethylamino groups connected to propyl chains, which are in turn linked to a dihydrogen diphosphate backbone. This structural arrangement explains its chemical behavior and relationship to the parent compound ifosfamide. The complete structural representation can be defined through the following identifiers:

  • SMILES: C(CNCCCl)COP(=O)(O)OP(=O)(O)OCCCNCCCl

  • InChI: InChI=1S/C10H24Cl2N2O7P2/c11-3-7-13-5-1-9-19-22(15,16)21-23(17,18)20-10-2-6-14-8-4-12/h13-14H,1-10H2,(H,15,16)(H,17,18)

  • InChIKey: MXHIKWVFLYAVGY-UHFFFAOYSA-N

Structural Characteristics

The compound contains several functional groups that contribute to its chemical behavior:

  • Two chloroethyl groups that provide reactivity similar to alkylating agents

  • Two secondary amine groups (-NH-) capable of hydrogen bonding

  • A diphosphate moiety with multiple oxygen atoms creating polar regions

  • Multiple methylene (-CH₂-) groups forming the backbone structure

Physical and Chemical Properties

Ifosfamide impurity B exhibits distinctive physical and chemical properties that influence its behavior during manufacturing, storage, and analysis. The compound appears as a white to light yellow solid under standard conditions . Understanding these properties is crucial for developing appropriate handling, storage, and analytical procedures.

Physical Properties

The compound demonstrates the following measured and predicted physical characteristics:

PropertyValueStatus
Melting point193-194 °CExperimental
Boiling point562.6±60.0 °CPredicted
Density1.407±0.06 g/cm³Predicted
AppearanceWhite to Light YellowExperimental
Solubility in waterSlightly solubleExperimental
pKa0.84±0.50Predicted

Source: ChemicalBook data

Adductm/zPredicted CCS (Ų)
[M+H]⁺417.05086187.0
[M+Na]⁺439.03280189.8
[M+NH₄]⁺434.07740202.5
[M+K]⁺455.00674188.2
[M-H]⁻415.03630180.5
[M+Na-2H]⁻437.01825184.2
[M]⁺416.04303185.1
[M]⁻416.04413185.1

Source: PubChemLite data

Analytical Methods and Detection

The detection and quantification of Ifosfamide impurity B present unique challenges in pharmaceutical analysis, primarily due to its structural characteristics. Unlike many organic compounds, this impurity lacks a chromophore group, making conventional UV detection methods ineffective .

Chromatographic Analysis

Research has demonstrated that liquid chromatography (LC) techniques with specialized detection methods are most suitable for analyzing this compound. Specifically, isocratic elution coupled with Evaporative Light Scattering Detection (ELSD) has proven effective for quantification of Ifosfamide impurity B . This analytical approach offers advantages in terms of:

  • Simplicity of operation

  • Reproducibility of results

  • Robustness across laboratory conditions

  • Applicability to routine quality control testing

The ELSD detection method circumvents the challenge presented by the absence of chromophores in the impurity's structure, providing a reliable alternative to UV detection .

Method Validation Parameters

Validation studies have established system suitability parameters to ensure the reliability of analytical methods for detecting Ifosfamide impurity B. These parameters include:

ParameterAcceptance LimitMeasured Results
Theoretical plates (N)≥ 20009874
Tailing Factor (T)≤ 1.51.1
%RSD≤ 5.0%1.7

Source: Validation study results

The validation approach has incorporated the total error concept, which considers both systematic and random errors to provide a comprehensive assessment of method reliability. The accuracy profile for the method typically falls within ±10%, while the risk profile remains within ±5%, indicating excellent method performance .

Precision and Quantification

The analytical method demonstrates high precision across different concentration levels. The relative standard deviation (%RSD) values for repeatability and intermediate precision have been reported as follows:

Concentration levelPrecision (%RSD)Intermediate precision (%RSD)
1.00.24840.2484
2.00.10470.1297
3.00.096570.1122
4.00.050150.05015
5.00.042390.04239

Source: Precision study results

The quantification limit (QL) for Ifosfamide impurity B has been established at 1.266 ppm with a signal-to-noise ratio of 97, demonstrating the high sensitivity of the validated method .

Pharmaceutical Significance

Importance in Quality Control

Ifosfamide impurity B is recognized in pharmacopoeial standards, specifically in the European Pharmacopoeia (EP) as "Ifosfamide impurity B [EP]" . This official recognition underscores its significance in pharmaceutical quality control processes. The compound's presence must be monitored and controlled during the manufacturing, storage, and distribution of ifosfamide pharmaceutical preparations.

Regulatory Considerations

The identification, quantification, and control of Ifosfamide impurity B are essential components of regulatory compliance for ifosfamide products. Pharmacopoeial methods and specifications provide guidance for acceptable limits of this impurity in pharmaceutical formulations. The compound has been assigned a Unique Ingredient Identifier (UNII) of SSH96NK47Y by regulatory authorities, further facilitating its tracking and monitoring in regulatory contexts .

Related Compounds

Method Robustness and Reliability

Analytical methods for Ifosfamide impurity B demonstrate robust performance under varied laboratory conditions. Deliberate changes in experimental parameters, such as column temperature variations (±2°C), have minimal impact on the reliability of analytical results .

System suitability testing under modified conditions (28°C column temperature) yielded the following results:

ParameterAcceptance LimitMeasured Results
Theoretical plates (N)≥ 20008746
Tailing Factor (T)≤ 1.51.2
%RSD≤ 5.0%2.3

Source: Robustness study results

These findings demonstrate the method's resilience to minor variations in operational parameters, a critical consideration for routine quality control applications in pharmaceutical laboratories.

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